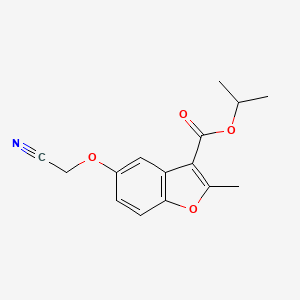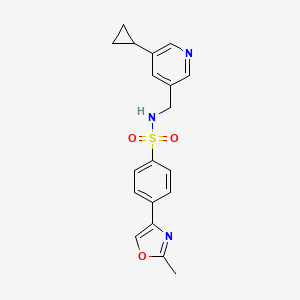
Tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate, also known as TPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of pyrrolidine and has a unique structure that makes it a promising candidate for drug development, especially in the treatment of neurological disorders.
作用机制
The mechanism of action of Tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
Tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. Tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, Tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate has been shown to have anti-tumor effects and may be useful in the treatment of various types of cancer.
实验室实验的优点和局限性
Tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate has several advantages for lab experiments, including its relatively simple synthesis and its potential applications in various fields. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for the study of Tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate. One area of research is the development of Tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate-based drugs for the treatment of neurological disorders and cancer. Another area of research is the study of Tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate's mechanism of action and its potential interactions with other signaling pathways in the body. Additionally, further research is needed to fully understand the potential advantages and limitations of Tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate for lab experiments.
合成方法
The synthesis of Tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate involves a multi-step process that begins with the reaction of pyrrolidine with tert-butyl 3-bromopropionate to form tert-butyl 3-pyrrolidinylpropionate. This intermediate is then reacted with acryloyl chloride to produce tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate. The reaction is typically carried out under inert conditions and requires the use of various reagents and solvents.
科学研究应用
Tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate has been extensively studied in scientific research due to its potential applications in various fields. It has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth and proliferation of cancer cells.
属性
IUPAC Name |
tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-5-15(20)18-9-6-13(7-10-18)14-8-11-19(12-14)16(21)22-17(2,3)4/h5,13-14H,1,6-12H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAZQUGPZZCUQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CCN(CC2)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B2364151.png)

![4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2364153.png)
![3-{3-[(difluoromethyl)sulfanyl]-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-4-yl}propanoic acid](/img/structure/B2364154.png)

![N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide](/img/structure/B2364157.png)
![Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B2364158.png)

![N-[(3-bromophenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B2364162.png)
![tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2364163.png)
![Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2364164.png)
![Methyl 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride](/img/structure/B2364165.png)

![3-(4-methoxyphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2364171.png)